4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-diphenylpyridazin-3(2H)-one
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Overview
Description
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as potassium carbonate.
Synthesis of the Piperazine Derivative: The benzodioxole intermediate is then reacted with piperazine under reflux conditions to form the piperazine derivative.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the piperazine derivative with appropriate reagents to form the dihydropyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It is used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. It is known to:
Inhibit Enzymes: The compound can inhibit enzymes involved in cell proliferation and survival.
Modulate Pathways: It affects signaling pathways related to cancer cell growth and apoptosis.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally similar and have been studied for their anti-inflammatory and cytotoxic properties.
Uniqueness
4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a dihydropyridazinone core. This unique structure imparts specific biological activities and makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H26N4O4 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H26N4O4/c34-28-26(25(21-7-3-1-4-8-21)27(30-31-28)22-9-5-2-6-10-22)29(35)33-15-13-32(14-16-33)18-20-11-12-23-24(17-20)37-19-36-23/h1-12,17H,13-16,18-19H2,(H,31,34) |
InChI Key |
NSZBRIVLKOFHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C(=NNC4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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